molecular formula C3H6N2O2S B1622061 Glycine, N-(aminothioxomethyl)- CAS No. 51675-47-9

Glycine, N-(aminothioxomethyl)-

Cat. No.: B1622061
CAS No.: 51675-47-9
M. Wt: 134.16 g/mol
InChI Key: KIESEUTUOQOHLE-UHFFFAOYSA-N
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Description

Glycine, N-(aminothioxomethyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an aminothioxomethyl group attached to the glycine molecule. Glycine itself is the simplest amino acid and is known for its role as an inhibitory neurotransmitter in the central nervous system, as well as its involvement in the synthesis of proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(aminothioxomethyl)- typically involves the reaction of glycine with a suitable aminothioxomethylating agent. One common method is the reaction of glycine with thiourea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product.

Industrial Production Methods: Industrial production of Glycine, N-(aminothioxomethyl)- can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to ensure consistent production of high-quality product.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(aminothioxomethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The aminothioxomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry: Glycine, N-(aminothioxomethyl)- is used as a building block in the synthesis of various complex molecules

Biology: In biological research, this compound is used to study the effects of aminothioxomethylation on protein function and structure. It can be incorporated into peptides and proteins to investigate how this modification influences their activity and interactions.

Medicine: Glycine, N-(aminothioxomethyl)- has potential applications in drug development. Its ability to modify proteins and peptides makes it a valuable tool for designing novel therapeutics with enhanced stability and activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of new materials with tailored properties for specific applications.

Mechanism of Action

The mechanism by which Glycine, N-(aminothioxomethyl)- exerts its effects involves the modification of target molecules through the introduction of the aminothioxomethyl group. This modification can alter the chemical and physical properties of the target molecules, affecting their stability, reactivity, and interactions with other molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

    Glycine: The parent compound, which lacks the aminothioxomethyl group.

    N-Methylglycine (Sarcosine): A derivative of glycine with a methyl group attached to the nitrogen atom.

    N-Acetylglycine: A derivative of glycine with an acetyl group attached to the nitrogen atom.

Uniqueness: Glycine, N-(aminothioxomethyl)- is unique due to the presence of the aminothioxomethyl group, which imparts distinct chemical and physical properties. This modification allows for specific interactions and reactivity that are not observed with other glycine derivatives. The ability to introduce this group into target molecules makes it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

2-(carbamothioylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIESEUTUOQOHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199619
Record name Glycine, N-(aminothioxomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51675-47-9
Record name N-(Aminothioxomethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51675-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(aminothioxomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051675479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(aminothioxomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(THIOCARBAMOYL)-GLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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